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Compound of Interest

Compound Name: Pegapamodutide

Cat. No.: B10832559

For Researchers, Scientists, and Drug Development Professionals

Pegapamodutide, a dual glucagon-like peptide-1 (GLP-1) and glucagon receptor agonist, has
emerged as a noteworthy candidate in the landscape of metabolic disease therapeutics. This
guide provides a comprehensive review of the clinical trial outcomes for pegapamodutide, with
a direct comparison to other key players in the field, including single GLP-1 receptor agonists
and other dual-agonist compounds. The following analysis is based on available clinical trial
data and is intended to provide an objective overview for researchers, scientists, and drug
development professionals.

Mechanism of Action: A Dual-Pronged Approach

Pegapamodutide exerts its effects by activating both the GLP-1 and glucagon receptors. This
dual agonism is believed to offer a synergistic benefit in glycemic control and weight
management. Activation of the GLP-1 receptor enhances glucose-dependent insulin secretion,
suppresses glucagon secretion, and slows gastric emptying, all contributing to lower blood
glucose levels and a feeling of satiety. The agonism of the glucagon receptor is thought to
increase energy expenditure and enhance hepatic glucose production, which, in the context of
dual agonism, is counterbalanced by the GLP-1 action, potentially leading to a net positive
effect on weight loss without compromising glycemic control.
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Caption: Pegapamodutide's dual agonist signaling pathway.

Clinical Trial Data: Pegapamodutide in Focus

The primary data for pegapamodutide comes from a Phase 2b clinical trial (NCT03406377).
This study evaluated the efficacy and safety of a once-weekly dose-escalation regimen of
pegapamodutide in adults with type 2 diabetes who had inadequate glycemic control with
metformin and/or diet and exercise.

Efficacy Outcomes
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The trial demonstrated statistically significant and clinically meaningful reductions in both
HbAlc and body weight over a 30-week period. The key findings are summarized below for
both the modified intent-to-treat (mITT) and the per-protocol populations.

Parameter Pegapamodutide Placebo

Modified Intent-to-Treat (mITT)

Population
Mean HbA1c Reduction -1.30% -0.09%
Mean Weight Loss -4.4 kg -1.8 kg

Per-Protocol Population

Mean HbA1c Reduction -1.47% -0.25%

Mean Weight Loss -5.5 kg -1.9 kg

Experimental Protocol: NCT03406377
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Screening & Randomization
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Caption: Experimental workflow for the NCT03406377 clinical trial.
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Comparative Landscape: Pegapamodutide vs.
Alternatives

To contextualize the performance of pegapamodutide, it is essential to compare its clinical trial
outcomes with those of established and emerging therapies in the same class. The following
tables provide a comparative summary of key efficacy data from clinical trials of other GLP-1
receptor agonists and dual agonists. It is important to note that direct comparisons are
challenging due to differences in trial design, patient populations, and duration.

S ic C L(HI luction) | » Diabetes

HbAlc
. . HbAlc .
] Mechanism  Treatment Baseline . Reduction
Drug (Trial) . . Reduction
of Action Duration HbAlc (Placebol/Co
(Drug)
mparator)
Pegapamodu
tide GLP-1/GCG -0.09%
_ 30 Weeks ~8.1% -1.30%
(NCT034063 Agonist (Placebo)
77)
-1.3%
Semaglutide GLP-1 (0.5mg), -0.6%
] 56 Weeks ~8.1% o
(SUSTAIN-2)  Agonist -1.6% (Sitagliptin)
(1.0mg)
-2.01%
: . (5mg),
Tirzepatide -1.86%
GIP/GLP-1 -2.24% )
(SURPASS- ) 40 Weeks ~8.3% (Semaglutide
Agonist (20mg),
2) 1mg)
-2.30%
(15mg)

Weight Loss in Patients with Type 2 Diabetes
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Weight
. Mechanism  Treatment Baseline Weight Loss
Drug (Trial) . . .
of Action Duration Weight Loss (Drug) (Placebol/Co
mparator)
Pegapamodu
tide GLP-1/GCG » -1.8 kg
) 30 Weeks Not Specified  -4.4 kg
(NCT034063 Agonist (Placebo)
77)
) -4.3 kg
Semaglutide GLP-1 -1.9 kg
_ 56 Weeks ~91 kg (0.5mg), -6.1 o
(SUSTAIN-2)  Agonist (Sitagliptin)
kg (1.0mg)
-7.6 kg
Tirzepatide 5mg), -9.3 -5.7 k
P GIP/GLP-1 (5ma) g _
(SURPASS- ) 40 Weeks ~94 kg kg (10mg), (Semaglutide
Agonist
2) -11.2 kg 1mg)
(15mg)

Weight Loss in Patients with Obesity (Without Type 2

Diabetes)
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- . ] Weight
. Mechanism  Treatment Baseline Weight
Drug (Trial) . . . Loss
of Action Duration Weight Loss (Drug)
(Placebo)
Semaglutide GLP-1
_ 68 Weeks ~105 kg -14.9% -2.4%
(STEP 1) Agonist
-15.0%
5mg),
Tirzepatide (5mg)
GIP/GLP-1 -19.5%
(SURMOUNT _ 72 Weeks ~105 kg -3.1%
y Agonist (10mg),
-20.9%
(15mg)
Survodutide GLP-1/GCG
) 46 Weeks ~106 kg Upto-18.7%  -2.8%
(Phase 2) Agonist
_ GIP/GLP-
Retatrutide
1/GCG 48 Weeks ~108 kg Upto-242% -2.1%
(Phase 2) )
Agonist

Safety and Tolerability

The safety profile of pegapamodutide, as reported in the Phase 2b trial, was consistent with
the known side effects of the GLP-1 receptor agonist class. The most frequently reported
adverse events were gastrointestinal in nature, including nausea, vomiting, and diarrhea.
These events were generally reported as mild to moderate in severity.

A comparative overview of common adverse events for selected drugs is presented below.
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Common Adverse Events

Drug . .
(Gastrointestinal)
Pegapamodutide Nausea, Vomiting, Diarrhea
Semaglutide Nausea, Vomiting, Diarrhea, Constipation
] ] Nausea, Diarrhea, Decreased Appetite,
Tirzepatide N
Vomiting
Survodutide Nausea, Diarrhea, Vomiting
Retatrutide Nausea, Diarrhea, Vomiting, Constipation
Conclusion

Pegapamodutide has demonstrated promising efficacy in terms of both glycemic control and
weight reduction in its Phase 2 clinical trial. Its dual-agonist mechanism of action holds the
potential for competitive or even superior outcomes compared to single-agonist therapies.
However, the landscape of metabolic disease treatments is rapidly evolving with the
emergence of highly effective dual and triple agonists. The comparative data presented here
suggests that while pegapamodutide shows significant promise, its ultimate position in the
therapeutic armamentarium will depend on the outcomes of larger, longer-term Phase 3 trials
that further delineate its efficacy and safety profile in comparison to the latest generation of
incretin-based therapies. Researchers and drug development professionals should closely
monitor the continued development of pegapamodutide and other multi-agonist compounds
as they have the potential to significantly advance the management of type 2 diabetes and
obesity.

 To cite this document: BenchChem. [Pegapamodutide Clinical Trial Outcomes: A
Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10832559#review-of-pegapamodutide-clinical-trial-
outcomes-and-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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